molecular formula C7H12O B2649879 1-(Prop-1-en-2-yl)cyclobutan-1-ol CAS No. 40791-88-6

1-(Prop-1-en-2-yl)cyclobutan-1-ol

Cat. No.: B2649879
CAS No.: 40791-88-6
M. Wt: 112.172
InChI Key: YYYJLLQYDWESNI-UHFFFAOYSA-N
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Description

1-(Prop-1-en-2-yl)cyclobutan-1-ol is an organic compound with the molecular formula C7H12O It is a cyclobutane derivative with a hydroxyl group and a prop-1-en-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Prop-1-en-2-yl)cyclobutan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with prop-1-en-2-ylmagnesium bromide (a Grignard reagent) under anhydrous conditions. The reaction proceeds as follows:

  • Dissolve cyclobutanone in anhydrous diethyl ether.
  • Add prop-1-en-2-ylmagnesium bromide dropwise to the solution while maintaining the temperature at around 0°C.
  • Stir the reaction mixture for several hours at room temperature.
  • Quench the reaction with water and extract the organic layer.
  • Purify the product using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Prop-1-en-2-yl)cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form the corresponding cyclobutanol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.

Major Products Formed

    Oxidation: Cyclobutanone or cyclobutanal.

    Reduction: Cyclobutanol.

    Substitution: Cyclobutyl chloride or cyclobutyl bromide.

Scientific Research Applications

1-(Prop-1-en-2-yl)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Prop-1-en-2-yl)cyclobutan-1-ol depends on its specific application. In general, the compound interacts with molecular targets through its hydroxyl and prop-1-en-2-yl groups. These interactions can involve hydrogen bonding, hydrophobic interactions, and covalent bonding, depending on the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanol: Lacks the prop-1-en-2-yl substituent, making it less versatile in synthetic applications.

    Cyclobutanone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity.

    Prop-1-en-2-ylcyclobutane: Lacks the hydroxyl group, affecting its chemical properties and reactivity.

Uniqueness

1-(Prop-1-en-2-yl)cyclobutan-1-ol is unique due to the presence of both a hydroxyl group and a prop-1-en-2-yl substituent. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it a valuable compound in various fields of research.

Properties

IUPAC Name

1-prop-1-en-2-ylcyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-6(2)7(8)4-3-5-7/h8H,1,3-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYJLLQYDWESNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1(CCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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